This compound is classified as a pyrazole derivative, which is significant in organic chemistry due to its biological activities and utility in synthesizing various pharmaceuticals. The International Union of Pure and Applied Chemistry (IUPAC) name reflects its structural components, indicating the presence of a methoxycarbonyl group and a carboxylic acid functional group.
The synthesis of 4-(methoxycarbonyl)-1-methyl-1H-pyrazole-5-carboxylic acid can be achieved through several methodologies. A common approach involves the cyclization of suitable precursors under controlled conditions.
Key Synthesis Method:
The molecular formula for 4-(methoxycarbonyl)-1-methyl-1H-pyrazole-5-carboxylic acid is . The structure features:
The compound's structure can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), which confirm the presence of the expected functional groups and structural integrity.
4-(Methoxycarbonyl)-1-methyl-1H-pyrazole-5-carboxylic acid can undergo various chemical reactions:
The mechanism of action for 4-(methoxycarbonyl)-1-methyl-1H-pyrazole-5-carboxylic acid primarily relates to its role as an enzyme inhibitor or receptor modulator. Its structural similarity to biologically active molecules enables it to interact with specific biological targets, influencing various biochemical pathways .
Research indicates that modifications to the pyrazole structure can enhance activity against specific enzymes, making it a valuable candidate for drug development.
4-(Methoxycarbonyl)-1-methyl-1H-pyrazole-5-carboxylic acid exhibits several notable physical and chemical properties:
Characterization techniques such as infrared spectroscopy (IR) provide insights into functional groups present, while thermal analysis can reveal stability under varying temperatures.
The compound finds extensive use in various fields:
Multicomponent reactions (MCRs) provide efficient single-pot pathways for constructing the pyrazole-5-carboxylic acid scaffold. A prominent method involves the Vilsmeier-Haack reaction of edaravone (5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one) to yield 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde in 70% yield. Subsequent oxidation using KMnO₄ in acetone/water (3:2 ratio, 80°C, 4 hours) furnishes 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid (95% yield). This intermediate undergoes amidation with diverse amines (e.g., aliphatic amines, naphthylamine) under mild conditions (THF, Et₃N, room temperature) to afford pyrazole-5-carboxamide derivatives [3].
Alternative MCRs employ β-enamino diketones derived from N-Boc-piperidine carboxylic acids. Treatment with N,N-dimethylformamide dimethyl acetal (DMF·DMA) generates enaminones, which undergo regioselective cyclization with monosubstituted hydrazines. Optimization reveals ethanol as the optimal solvent, providing 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates as major regioisomers (78% yield, >99.5% regioselectivity). The regiochemical outcome is confirmed by ¹⁵N-NMR spectroscopy, which distinguishes between N1 and N2 attack patterns in the pyrazole ring [5].
Table 1: Multicomponent Reaction Optimization for Pyrazole Carboxylates
Starting Material | Reaction Conditions | Product | Yield (%) | Regioselectivity |
---|---|---|---|---|
Edaravone | Vilsmeier-Haack / KMnO₄ oxidation | 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid | 95 | N/A |
N-Boc-piperidine-4-carboxylic acid | DMF·DMA / Phenylhydrazine (EtOH, rt) | Methyl 5-(N-Boc-piperidinyl)-1-phenyl-1H-pyrazole-4-carboxylate | 78 | 99.5% (5-isomer) |
N-Boc-piperidine-3-carboxylic acid | DMF·DMA / Methylhydrazine (CH₃CN, rt) | Methyl 5-(N-Boc-piperidinyl)-1-methyl-1H-pyrazole-4-carboxylate | 75 | 95.2% (5-isomer) |
Regiocontrol in pyrazole carboxylate derivatization is critical for accessing bioactive molecules. Selective bromination at the C5 position is achieved using phosphorus oxybromide (POBr₃) in acetonitrile under reflux. For example, ethyl 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate undergoes O→Br exchange to yield ethyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate, a key intermediate for antitumor PI3K inhibitors. Subsequent alkaline hydrolysis (10% NaOH in ethanol, room temperature) generates 5-bromo-1-methyl-1H-pyrazole-3-carboxylic acid, which is converted to amines via Curtius rearrangement using dimethylphosphoryl azide and tert-butanol, followed by trifluoroacetic acid deprotection [8].
Insecticidal activity studies demonstrate that ester-to-amide conversion significantly influences bioactivity. Pyrazole-5-carboxamides bearing oxazole/thiazole moieties (e.g., compound 7h) exhibit 85.7% mortality against Aphis fabae at 12.5 mg/L, comparable to imidacloprid. The amide linker enhances target affinity compared to ester analogs, as confirmed by structure-activity relationship (SAR) analysis [2].
Table 2: Bioactivity of Regioisomeric Pyrazole Carboxylates and Amides
Compound | R1 Group | X Group | Mortality vs. Aphis fabae (%, 12.5 mg/L) |
---|---|---|---|
7c | 4-CH₃-C₆H₄ | NH | 35.2 |
7d | 4-CH₃-C₆H₄ | O | <10 |
7h | 2-Cl-C₆H₄ | NH | 85.7 |
7k | 2-Cl-C₆H₄ | O | <10 |
Imidacloprid | N/A | N/A | 89.8 |
Unexpected ring rearrangements during esterification offer routes to bifunctional pyrazoles. Treatment of 1H-pyrazole-5-carboxylic acids (4) with alcohols under acidic conditions triggers a skeletal rearrangement, yielding alkyl 3,5-bis(4-methylphenyl)-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylates (5a-d) instead of the expected esters. Single-crystal X-ray analysis confirms the structure of 5d, demonstrating migration of the 4-nitrophenyl group from N1 to C4 and concomitant C-acylation. This transformation proceeds via a proposed spirocyclic intermediate formed through protonation and aryl migration [1].
The rearrangement’s efficiency (>90% yield in some cases) and selectivity make it valuable for synthesizing sterically congested pyrazole-4-carboxylates inaccessible via direct esterification. Theoretical studies using density functional theory (DFT) support a low-energy pathway involving a [1,2]-aryl shift, consistent with experimental outcomes [1].
Solid-phase techniques enable rapid diversification of pyrazole carboxylate libraries. N-Boc-protected piperidinyl β-keto esters are immobilized on Wang resin via ester linkages. Condensation with DMF·DMA forms resin-bound enaminones, which undergo cyclization with hydrazines (e.g., methylhydrazine, phenylhydrazine) to yield 3(5)-(piperidinyl)-1H-pyrazole-4-carboxylates. Regioselectivity is controlled by solvent choice (e.g., ethanol favors 5-substitution), with reaction progress monitored by in situ FT-IR. Cleavage with trifluoroacetic acid (TFA)/dichloromethane (1:1) liberates products with purities >85% after HPLC, confirmed by HRMS and ¹⁵N-NMR [5].
This approach facilitates "diversity-oriented synthesis" (DOS) of hybrid scaffolds like methyl 3-(N-Boc-piperidinyl)-1-methyl-1H-pyrazole-4-carboxylate, which serve as chiral building blocks for peptide mimetics or DNA-encoded libraries. The immobilized strategy minimizes purification steps and accommodates automation [5].
Table 3: Solid-Phase Synthesis of Functionalized Pyrazole Carboxylates
Resin Support | Enaminone Precursor | Hydrazine | Product | Purity (%) |
---|---|---|---|---|
Wang resin | N-Boc-piperidin-4-yl enaminone | Methylhydrazine | Methyl 5-(N-Boc-piperidin-4-yl)-1-methyl-1H-pyrazole-4-carboxylate | 88 |
Merrifield resin | N-Boc-piperidin-3-yl enaminone | Phenylhydrazine | Methyl 5-(N-Boc-piperidin-3-yl)-1-phenyl-1H-pyrazole-4-carboxylate | 92 |
Rink amide resin | N-Boc-azetidin-3-yl enaminone | 4-Nitrophenylhydrazine | Methyl 5-(N-Boc-azetidin-3-yl)-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylate | 85 |
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1